N-(4-methoxy-6-methylpyrimidin-2-yl)-4-methyl-N-propylbenzenesulfonamide
Description
N-(4-methoxy-6-methylpyrimidin-2-yl)-4-methyl-N-propylbenzenesulfonamide is a chemical compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a pyrimidine ring substituted with methoxy and methyl groups, and a benzenesulfonamide moiety. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents.
Properties
Molecular Formula |
C16H21N3O3S |
|---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
N-(4-methoxy-6-methylpyrimidin-2-yl)-4-methyl-N-propylbenzenesulfonamide |
InChI |
InChI=1S/C16H21N3O3S/c1-5-10-19(16-17-13(3)11-15(18-16)22-4)23(20,21)14-8-6-12(2)7-9-14/h6-9,11H,5,10H2,1-4H3 |
InChI Key |
XKMWQNGNOOMEFO-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(C1=NC(=CC(=N1)OC)C)S(=O)(=O)C2=CC=C(C=C2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxy-6-methylpyrimidin-2-yl)-4-methyl-N-propylbenzenesulfonamide typically involves multiple steps. One common approach starts with the preparation of the pyrimidine ring, which can be achieved through the reaction of benzylidene acetones and ammonium thiocyanates. This is followed by ring closure, aromatization, S-methylation, and oxidation to form the methylsulfonyl compound. The final step involves the formation of the sulfonamide by reacting the methylsulfonyl compound with a suitable amine .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of phase-transfer catalysis and microwave irradiation to enhance reaction rates and yields. The use of continuous flow reactors and automated synthesis platforms can further improve efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxy-6-methylpyrimidin-2-yl)-4-methyl-N-propylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The methoxy and methyl groups on the pyrimidine ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like tetrahydrofuran (THF) or dichloromethane .
Major Products
The major products formed from these reactions include sulfone derivatives, amines, and various substituted pyrimidine compounds .
Scientific Research Applications
N-(4-methoxy-6-methylpyrimidin-2-yl)-4-methyl-N-propylbenzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential antimicrobial and antiplasmodial activities.
Medicine: Research is ongoing to explore its use as a therapeutic agent for treating infections and other diseases.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-(4-methoxy-6-methylpyrimidin-2-yl)-4-methyl-N-propylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit the activity of enzymes involved in folate synthesis, which is essential for the growth and replication of microorganisms. This inhibition disrupts the metabolic pathways of the target organisms, leading to their death .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other sulfonamides like sulfamethoxazole and sulfadiazine, which also possess antimicrobial properties. These compounds share structural similarities, such as the presence of a sulfonamide group and a heterocyclic ring .
Uniqueness
What sets N-(4-methoxy-6-methylpyrimidin-2-yl)-4-methyl-N-propylbenzenesulfonamide apart is its specific substitution pattern on the pyrimidine ring, which may confer unique biological activities and chemical reactivity. This uniqueness makes it a valuable compound for further research and development in various scientific fields .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
